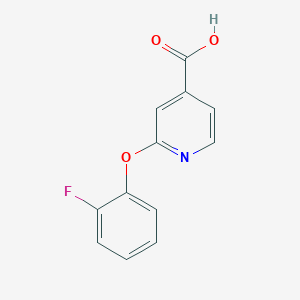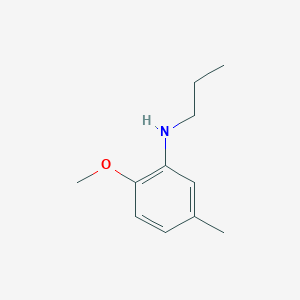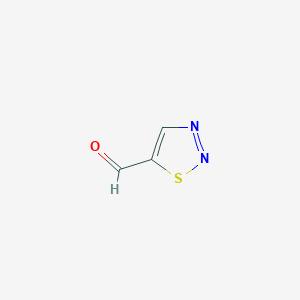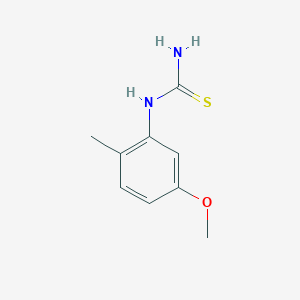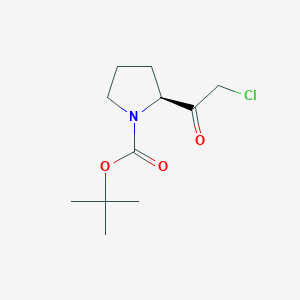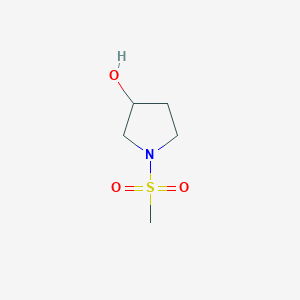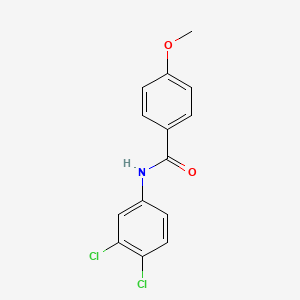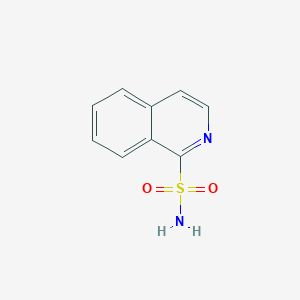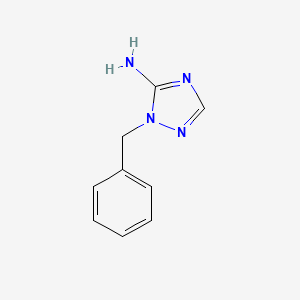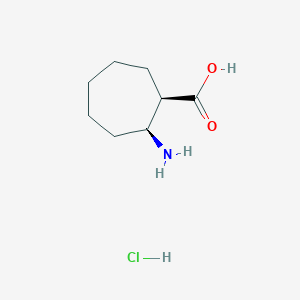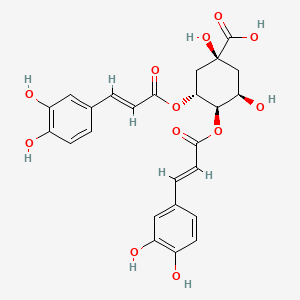
Isochlorogenic acid b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isochlorogenic acid b can be synthesized through the esterification of quinic acid with caffeic acid. The reaction typically involves the use of catalysts such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Industrial Production Methods
In industrial settings, this compound is often extracted from plant sources such as Lonicera japonica (honeysuckle) using solvents like ethanol or methanol . The extract is then subjected to purification processes, including macroporous resin adsorption and preparative chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Isochlorogenic acid b undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Esterification: It can form esters with other acids.
Hydrolysis: Hydrolysis can break it down into quinic acid and caffeic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Esterification: Catalysts such as sulfuric acid or hydrochloric acid are employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Simpler phenolic compounds.
Esterification: Various esters.
Hydrolysis: Quinic acid and caffeic acid.
Scientific Research Applications
Chemistry: Used as a chemical marker for quality control in traditional Chinese medicine.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its neuroprotective, hepatoprotective, and cardiovascular protective effects.
Industry: Utilized in the development of nutraceuticals and cosmetic products due to its bioactive properties.
Mechanism of Action
Isochlorogenic acid b exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB.
Neuroprotective Effects: It protects neurons from damage by reducing oxidative stress and inflammation.
Hepatoprotective Effects: It prevents liver damage by inhibiting the activation of hepatic stellate cells and reducing fibrosis.
Comparison with Similar Compounds
Isochlorogenic acid b is compared with other similar compounds, such as:
Chlorogenic Acid: This compound has more hydroxyl groups, making it a more potent antioxidant.
Isochlorogenic Acid A and C: These isomers have similar structures but differ in the position of caffeoyl groups on the quinic acid core.
List of Similar Compounds
- Chlorogenic Acid
- Isochlorogenic Acid A
- Isochlorogenic Acid C
Properties
CAS No. |
102851-07-0 |
|---|---|
Molecular Formula |
C25H24O12 |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19-,20-,23-,25+/m1/s1 |
InChI Key |
UFCLZKMFXSILNL-BBLPPJRLSA-N |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



